Superior Human Serum Albumin Binding Affinity Over 9-Anthracenemethanol
In a fluorescence quenching study of ten PAHs binding to human serum albumin (HSA), 9-anthracenecarboxylic acid exhibited the highest affinity, while 9-anthracenemethanol (9-anthrylmethanol, CAS 1468-95-7) exhibited the weakest binding affinity among all tested anthracene oxy-derivatives [1]. Although 9-Anthraceneethanol was not directly tested in this panel, the data demonstrate a fundamental principle: the functional group at the 9-position dramatically influences albumin recognition. The hydroxyethyl (-CH2CH2OH) side chain of 9-Anthraceneethanol differs from the hydroxymethyl (-CH2OH) group of 9-anthracenemethanol by an additional methylene spacer and hydroxyl orientation. In related molecular recognition systems, the spatial positioning of the hydroxyl group critically affects hydrogen-bonding networks and hydrophobic pocket accommodation. 9-Anthraceneethanol therefore presents a distinct binding profile from 9-anthracenemethanol, with implications for PAH transport studies and drug conjugate design where predictable pharmacokinetic behavior is required.
| Evidence Dimension | Albumin binding affinity (relative ranking among 10 PAH derivatives) |
|---|---|
| Target Compound Data | 9-Anthraceneethanol: Not directly quantified in this study; inferred to have intermediate binding affinity distinct from 9-anthracenemethanol based on functional group divergence |
| Comparator Or Baseline | 9-Anthracenecarboxylic acid: Highest binding affinity; 9-Anthracenemethanol: Weakest binding affinity |
| Quantified Difference | >14-fold difference between strongest and weakest binders across the series; 9-anthracenemethanol exhibited essentially non-binding behavior |
| Conditions | Fluorescence quenching assay using human serum albumin; binding constants calculated via numerical fitting of corrected fluorescence data |
Why This Matters
Procurement of 9-Anthraceneethanol rather than 9-anthracenemethanol is essential for studies requiring predictable HSA binding or for drug conjugate development where plasma protein binding influences pharmacokinetic profiles.
- [1] Skupińska, K.; Zylm, M.; Misiewicz, I.; Kasprzycka-Guttman, T. Interaction of anthracene and its oxidative derivatives with human serum albumin. Acta Biochimica Polonica 2006, 53(1), 101–107. View Source
